2-((1-(5-Bromo-2-chlorobenzoyl)piperidin-4-yl)oxy)nicotinonitrile
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Overview
Description
2-((1-(5-Bromo-2-chlorobenzoyl)piperidin-4-yl)oxy)nicotinonitrile is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperidine ring substituted with a 5-bromo-2-chlorobenzoyl group and a nicotinonitrile moiety, making it a versatile molecule for research in medicinal chemistry, drug development, and molecular biology.
Scientific Research Applications
2-((1-(5-Bromo-2-chlorobenzoyl)piperidin-4-yl)oxy)nicotinonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a lead compound in the development of new pharmaceuticals, particularly for its potential activity against various biological targets.
Drug Development: The compound’s unique structure makes it a candidate for the development of drugs targeting neurological disorders and cancers.
Molecular Biology: It is used in studies involving receptor binding and signal transduction pathways.
Industrial Applications: The compound is also explored for its potential use in the synthesis of advanced materials and as a catalyst in organic reactions.
Future Directions
While specific future directions for “2-((1-(5-Bromo-2-chlorobenzoyl)piperidin-4-yl)oxy)nicotinonitrile” are not available, indole derivatives, which share structural similarities with this compound, have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(5-Bromo-2-chlorobenzoyl)piperidin-4-yl)oxy)nicotinonitrile typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from simple amines and aldehydes. This step often involves reductive amination or cyclization reactions.
Introduction of the 5-Bromo-2-chlorobenzoyl Group: The piperidine intermediate is then reacted with 5-bromo-2-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the benzoylated piperidine.
Coupling with Nicotinonitrile: Finally, the benzoylated piperidine is coupled with nicotinonitrile using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and chlorine positions.
Oxidation and Reduction: The piperidine ring and the benzoyl group can be subjected to oxidation and reduction reactions, respectively.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Major Products
Substitution: Products with different substituents replacing the bromine or chlorine atoms.
Oxidation: Oxidized forms of the piperidine ring or benzoyl group.
Reduction: Reduced forms of the benzoyl group.
Hydrolysis: Carboxylic acids and amines.
Mechanism of Action
The mechanism of action of 2-((1-(5-Bromo-2-chlorobenzoyl)piperidin-4-yl)oxy)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to alterations in cellular pathways. For example, it may bind to a receptor and block its activity, thereby modulating signal transduction pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
- 2-((1-(5-Bromo-2-chlorobenzoyl)piperidin-4-yl)oxy)benzonitrile
- 2-((1-(5-Bromo-2-chlorobenzoyl)piperidin-4-yl)oxy)pyridinonitrile
Uniqueness
Compared to similar compounds, 2-((1-(5-Bromo-2-chlorobenzoyl)piperidin-4-yl)oxy)nicotinonitrile stands out due to its specific substitution pattern and the presence of the nicotinonitrile moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for targeted research applications.
Properties
IUPAC Name |
2-[1-(5-bromo-2-chlorobenzoyl)piperidin-4-yl]oxypyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrClN3O2/c19-13-3-4-16(20)15(10-13)18(24)23-8-5-14(6-9-23)25-17-12(11-21)2-1-7-22-17/h1-4,7,10,14H,5-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAUYMZFQNKYAFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)C3=C(C=CC(=C3)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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